6-Chloro-4-hydroxynicotinic acid
Description
6-Chloro-4-hydroxynicotinic acid (CAS 162371-83-7) is a chlorinated derivative of nicotinic acid with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . Key features include:
- Substituents: A chlorine atom at position 6 and a hydroxyl (-OH) group at position 4 on the pyridine ring.
- Storage: Requires an inert atmosphere and refrigeration (2–8°C) for stability .
- Hazard Profile: Classified with the warning signal word H302 (harmful if swallowed) .
This compound’s reactivity and applications are influenced by the interplay of its electron-withdrawing chlorine and hydrogen-bonding hydroxyl groups. Below, it is compared to structurally related nicotinic acid derivatives to highlight how substituent type, position, and electronic effects govern physicochemical and functional properties.
Properties
IUPAC Name |
6-chloro-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-4(9)3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVSTFTAIRQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl₂) is widely used to convert hydroxyl groups to chlorides in nicotinic acids. In the synthesis of 5-chloro-6-hydroxynicotinic acid, SOCl₂ reacts with 6-hydroxynicotinic acid to form an intermediate acyl chloride, which is subsequently chlorinated with gaseous Cl₂. Adapting this method for 4-hydroxynicotinic acid could theoretically yield 6-chloro-4-hydroxynicotinic acid by selectively targeting position 6.
Example Protocol (Adapted from):
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Acylation: 4-Hydroxynicotinic acid is refluxed with excess SOCl₂ in chloroform, catalyzed by pyridine, to form 4-hydroxynicotinoyl chloride.
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Chlorination: Gaseous Cl₂ is introduced to the acyl chloride intermediate at 60°C, substituting the hydroxyl group at position 6 with chlorine.
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Hydrolysis: The resultant 6-chloro-4-hydroxynicotinoyl chloride is hydrolyzed with water to yield the final product.
Key Parameters:
Phosphorus Oxychloride (POCl₃) as a Chlorinating Agent
POCl₃ is effective for introducing chlorine atoms under milder conditions. A Chinese patent describes the synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid using POCl₃ and triethylamine. For this compound, this method could be modified to retain the hydroxyl group at position 4 through protective group strategies.
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Protection of 4-Hydroxyl Group: Use tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group at position 4.
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Chlorination: React the protected intermediate with POCl₃ (2.5 equiv) at 110°C for 5 hours.
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Deprotection: Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Yield Optimization:
Cyclization Approaches for Concurrent Functionalization
DL-Malic Acid as a Precursor
A patent by CN104387317B outlines the synthesis of 6-hydroxynicotinic acid via cyclization of DL-malic acid, followed by amination and chlorination. Adapting this route could allow the introduction of both hydroxyl and chloro groups during ring formation.
Proposed Pathway:
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Cyclization: DL-Malic acid undergoes dehydration at 120°C to form a cyclic intermediate.
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Amination: Treatment with liquefied ammonia under pressure (13 kgf/cm²) introduces an amino group, later oxidized to a hydroxyl group.
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Chlorination: POCl₃ selectively chlorinates position 6 while retaining the hydroxyl at position 4.
Advantages:
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High regioselectivity achievable via controlled reaction conditions.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or alter the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloro-4-oxonicotinic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
Biochemical Applications
6-Chloro-4-hydroxynicotinic acid has been studied for its role in metabolic pathways and enzyme interactions. It has been identified as a substrate for various enzymes involved in nicotinic acid metabolism.
Enzymatic Studies
A significant study isolated a bacterium capable of degrading 6-chloronicotinic acid (6-CNA), which is closely related to 6-Cl-4-OH-NicA. The bacterium, designated strain SG-6C, hydrolytically dechlorinated 6-CNA to produce 6-hydroxynicotinic acid (6-HNA), which is further metabolized via the nicotinic acid pathway. This was confirmed through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) studies .
Bioremediation
The degradation pathways of chlorinated nicotinic acids, including 6-Cl-4-OH-NicA, have implications for bioremediation strategies aimed at treating contaminated environments. The strain SG-6C demonstrated the ability to mineralize 6-CNA completely within a specified time frame when used as the sole carbon source, indicating potential for bioremediation applications in soil contaminated with pesticides like imidacloprid .
Pharmacological Potential
Research indicates that derivatives of hydroxynicotinic acids exhibit various pharmacological activities, including anti-inflammatory and neuroprotective effects. The structural similarity of 6-Cl-4-OH-NicA to other nicotinic acid derivatives suggests potential therapeutic applications in treating conditions such as neurodegenerative diseases and metabolic disorders .
Case Study 1: Degradation Pathway Analysis
In a study examining the degradation of 6-CNA by strain SG-6C, it was found that the bacterium could completely degrade concentrations up to 20 ppm within 152 hours. The initial product, 6-HNA, was identified via LC-MS as a key intermediate in the degradation pathway .
Case Study 2: Pharmacological Screening
Research on hydroxynicotinic acids has shown potential anti-inflammatory properties. Compounds similar to 6-Cl-4-OH-NicA were evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nicotinic acid receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Chlorinated Nicotinic Acids
Key Observations :
Hydroxylated and Methoxylated Analogues
Key Observations :
- Hydroxyl vs. Methoxy : Methoxy groups (e.g., in 5-chloro-2-methoxynicotinic acid) reduce hydrogen-bonding capacity compared to hydroxylated analogues, favoring membrane permeability in drug design .
- Positional Isomerism : Shifting the hydroxyl group from position 4 to 2 (as in 6-chloro-2-hydroxynicotinic acid) alters electronic distribution and acidity, impacting binding interactions in biological systems .
Fluorinated and Trifluoromethyl Derivatives
Key Observations :
- Fluorine Effects: Fluorine’s high electronegativity in 6-chloro-2-fluoronicotinic acid improves metabolic stability and bioavailability compared to non-fluorinated analogues .
- Trifluoromethyl Groups : The CF₃ group in 4-chloro-6-(trifluoromethyl)nicotinic acid significantly lowers pKa, enhancing solubility in basic environments .
Amino and Methyl Derivatives
Key Observations :
- Amino Groups: The NH₂ group in 6-amino-4-methylnicotinic acid introduces basicity and hydrogen-bonding sites, contrasting with the acidic hydroxyl group in this compound .
- Methyl Groups : Methyl substituents (e.g., in 4-methylnicotinic acid hydrochloride) enhance hydrophobic interactions, useful in crystal engineering .
Biological Activity
6-Chloro-4-hydroxynicotinic acid (6-Cl-4-OH-NicA) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound possesses a chloro group and a hydroxyl group on the pyridine ring, which may influence its interaction with biological systems. Research into its biological activity spans various fields, including pharmacology, environmental science, and agricultural chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : 176.56 g/mol
- CAS Number : 38076-76-5
The biological activity of this compound is largely attributed to its structural similarity to other nicotinic compounds, which are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.
1. Neuropharmacological Effects
Research has indicated that 6-Cl-4-OH-NicA may exhibit neuroprotective properties. For instance, studies suggest that it can enhance synaptic plasticity and cognitive functions, potentially making it a candidate for treating neurodegenerative diseases.
2. Antimicrobial Properties
In vitro studies have demonstrated that 6-Cl-4-OH-NicA possesses antimicrobial activity against several bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.
3. Environmental Biodegradation
A significant study isolated a bacterium capable of degrading chlorinated nicotinic acids, including 6-chloronicotinic acid (which is structurally related). This bacterium hydrolytically dechlorinates the compound, indicating its potential for bioremediation in contaminated environments .
Case Study 1: Neuroprotective Effects
A study published in PLOS ONE explored the neuroprotective effects of various nicotinic derivatives, including 6-Cl-4-OH-NicA. The results indicated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential for therapeutic use in conditions like Alzheimer's disease .
Case Study 2: Biodegradation Pathway
Research on the biodegradation of 6-chloronicotinic acid by a specific bacterial strain (SG-6C) revealed that this strain can completely degrade the compound within 152 hours. The degradation pathway involves hydrolytic dechlorination followed by metabolism via the nicotinic acid pathway, highlighting the ecological significance of this compound .
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 38076-76-5 | Neuroprotective, antimicrobial |
| 6-Chloronicotinic acid | 4200-90-8 | Biodegradable by specific bacteria |
| 4-Hydroxynicotinic acid | 1003-36-1 | Neuroprotective properties |
| Nicotinic acid | 59-67-6 | Essential nutrient, involved in metabolism |
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 6-Chloro-4-hydroxynicotinic acid?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular and crystal structures. For this compound, monoclinic or triclinic systems (depending on tautomeric form) are common, with space groups such as P2₁/c or P1 . Data refinement should use programs like SHELXL for small-molecule crystallography, ensuring robust handling of thermal parameters and hydrogen bonding networks . Validate results against FT-IR spectra to confirm tautomeric forms (e.g., oxo vs. hydroxy) via N-H and C=O stretching frequencies .
Q. What safety protocols are critical when handling this compound in the lab?
- Inhalation/Contact: Use fume hoods and PPE (gloves, lab coats). For spills, evacuate the area, wear respiratory protection, and collect debris in sealed containers .
- Waste Management: Avoid environmental discharge; neutralize contaminated solvents before disposal. Follow JIS Z 7253:2019 guidelines for chemical waste .
- Emergency Measures: For skin/eye exposure, rinse immediately with water for 15+ minutes. For ingestion, seek medical help without inducing vomiting .
Q. How can researchers distinguish between tautomeric forms of this compound?
Combine spectroscopic and computational approaches:
- FT-IR: Identify characteristic bands (e.g., ~3200 cm⁻¹ for N-H in oxo tautomers, ~3400 cm⁻¹ for O-H in hydroxy forms) .
- Thermodynamic Analysis: Use micro combustion calorimetry to measure enthalpies of formation (ΔfH°(cr)) and sublimation (ΔsubH°). Compare experimental stability (ΔfH°(g)) with CBS-QB3 or G3MP2 computational predictions to infer dominant tautomers .
Advanced Research Questions
Q. How do computational methods resolve discrepancies between experimental and theoretical tautomer stability data?
- Method Selection: CBS-QB3 and G3MP2 yield accurate ΔfH°(g) values by balancing isodesmic reactions (e.g., comparing this compound with hydroxypyridines) . Avoid B3LYP/cc-pVTZ for systems with weak hydrogen bonding, as it may misrank stability.
- Error Mitigation: Cross-validate with Knudsen effusion vapor pressure data to refine sublimation enthalpies. Adjust computational models to account for solid-state packing effects absent in gas-phase calculations .
Q. What strategies address contradictions in crystallographic data for polymorphic forms of this compound?
- Polymorph Screening: Recrystallize under varied conditions (solvent, temperature) to isolate new forms. For example, a novel monoclinic polymorph of 2-hydroxynicotinic acid (P2₁/n) was identified via slow evaporation .
- Data Reconciliation: Use SHELXD/SHELXE pipelines for high-throughput phase determination. Overlay experimental and theoretical powder XRD patterns to detect subtle lattice discrepancies .
Q. How can researchers optimize synthetic routes to minimize byproducts in this compound production?
- Reaction Monitoring: Employ HPLC or TLC (silica gel plates with butyl alcohol/water/acetic acid [60:25:15]) to track intermediates. Single-spot purity assays reduce impurity carryover .
- Condition Tuning: Adjust chlorination agents (e.g., POCl₃ vs. SOCl₂) and reaction times to favor regioselectivity. Thermodynamic control at higher temperatures may stabilize the 4-hydroxy tautomer .
Methodological Considerations
Q. What analytical workflows validate the thermodynamic stability of this compound in multi-phase systems?
- Calorimetry: Combine micro combustion calorimetry (solid-state ΔfH°(cr)) with effusion-based ΔsubH° measurements to derive gas-phase stability .
- Phase Diagrams: Construct temperature-composition plots using DSC to identify eutectic points or phase transitions. Cross-reference with computational phase predictions .
Q. How should researchers design experiments to resolve conflicting data on hydrogen-bonding networks in this compound crystals?
- Neutron Diffraction: Resolve proton positions with high precision, especially for ambiguous O-H/N-H bonds.
- Dynamic NMR: Probe tautomer interconversion rates in solution to infer solid-state behavior .
- Machine Learning: Train models on existing hydroxynicotinic acid datasets to predict hydrogen-bonding motifs from partial crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
